molecular formula C14H22N2O2 B1465844 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline CAS No. 927673-04-9

2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline

Cat. No.: B1465844
CAS No.: 927673-04-9
M. Wt: 250.34 g/mol
InChI Key: ZBLCEAIMVHHMOC-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline is a chemical compound with the molecular formula C₁₂H₁₈N₂O It is characterized by the presence of a methoxy group (-OCH₃) and a piperidin-1-yl ethoxy group attached to an aniline core

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with aniline as the starting material.

  • Step-by-Step Synthesis:

    • Nitration: Aniline is first nitrated to form p-nitroaniline.

    • Reduction: The nitro group in p-nitroaniline is reduced to an amino group, yielding p-phenylenediamine.

    • Alkylation: The amino group in p-phenylenediamine is alkylated with 2-chloroethanol to introduce the ethoxy group.

    • Substitution: The resulting compound undergoes substitution with piperidine to form the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The amino group in this compound can be oxidized to form a nitroso or nitro compound.

  • Reduction: The nitro group, if present, can be reduced to an amino group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethoxy and piperidin-1-yl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation Products: Nitrosoaniline and nitroaniline derivatives.

  • Reduction Products: Amino derivatives of the compound.

  • Substitution Products: Various alkylated and substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic synthesis reactions.

Medicine: Research is ongoing to explore its use in drug development, especially in the treatment of diseases that involve the modulation of biological pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the methoxy and piperidin-1-yl groups allows it to bind to receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methoxy-4-(piperidin-1-yl)aniline: Similar structure but lacks the ethoxy group.

  • 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline: Contains a different piperidine derivative.

  • 2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-1,3,5-triazine-2,4-diamine: A more complex derivative with additional functional groups.

Uniqueness: The presence of the ethoxy group in 2-Methoxy-4-[2-(piperidin-1-yl)ethoxy]aniline distinguishes it from its similar compounds, providing unique chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-4-(2-piperidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-17-14-11-12(5-6-13(14)15)18-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLCEAIMVHHMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCN2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-[2-(3-methoxy-4-nitro-phenoxy)-ethyl]-piperidine (1.5 g, 5.4 mmol) and 5% Pd—C (0.5 g) in ethyl acetate (70 mL) was shaken under 50 psi of hydrogen for 18 hours. The mixture was filtered through Celite and evaporated, providing 1.1 g of the product, in 81% yield: 1H NMR (DMSO-d6) δ 1.45-1.53 (m, 6H), 2.35-2.41 (m, 4H), 2.59 (t, J=6.0 Hz, 2H), 3.74 (s, 3H), 3.93 (t, J=6.0 Hz, 2H), 6.28 (dd, J=8.3 Hz, J=2.6 Hz, 1H), 6.45 (d, J=2.6 Hz, 1H), 6.63 (d, J=8.3 Hz, 1H).
Name
1-[2-(3-methoxy-4-nitro-phenoxy)-ethyl]-piperidine
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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